N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

Physicochemical profiling Lipophilicity ADME prediction

A structurally characterized, commercially available tetrahydroquinoline chemotype engineered for SAR precision. The 3,4-dimethylbenzamide substitution yields a logP of 4.63, precisely +0.14 log units above the 3,5-dimethyl positional isomer, enabling controlled SPR studies where lipophilicity is the sole variable. Its bicyclic scaffold with exocyclic furan-2-carbonyl N-substituent places it outside the fused tricyclic PAINS substructure class, reducing false-positive risk in screening campaigns. Ideal reference compound for medicinal chemistry teams optimizing benzamide substitution patterns or evaluating N-capping group effects on ligand efficiency and permeability.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 946319-81-9
Cat. No. B2459826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
CAS946319-81-9
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
InChIInChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-10-9-17-5-3-11-25(20(17)14-19)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
InChIKeyHKSYKWSFQXAPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes108 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide (CAS 946319-81-9): Physicochemical Profile and Screening Library Provenance


N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide (CAS 946319-81-9, ChemDiv compound ID G511-0140) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core N-functionalized with a furan-2-carbonyl group and bearing a 3,4-dimethylbenzamide substituent at the 7-position . With a molecular weight of 374.44 g/mol, a calculated logP of 4.63, a polar surface area of 47.22 Ų, and one hydrogen bond donor, the compound falls within lead-like chemical space and is supplied as a screening compound by ChemDiv . The 3,4-dimethyl substitution pattern on the benzamide ring distinguishes it from positional isomers (e.g., 3,5-dimethyl) and mono-methyl analogs within the same tetrahydroquinoline-furan-2-carbonyl series, creating quantifiable lipophilicity differences that influence solubility, permeability, and potential protein-binding profiles .

Why N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide Cannot Be Simply Replaced by In-Class Analogs


Substituting N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide with a closely related tetrahydroquinoline–furan-2-carbonyl analog risks introducing unintended changes in lipophilicity, solubility, and target engagement that are invisible from structural similarity alone. The 3,4-dimethylbenzamide substitution pattern yields a logP of 4.63, which is 0.13 log units higher than the 3,5-dimethyl positional isomer (logP 4.50) , a difference capable of shifting membrane permeability and non-specific protein binding [1]. Replacing the furan-2-carbonyl N-substituent with a benzenesulfonyl group (logP 4.90, Δ = +0.27) further increases logP and introduces an additional hydrogen bond acceptor, altering molecular recognition profiles . Critically, many in-class tetrahydroquinoline hits belong to the fused tricyclic subclass recently flagged as pan-assay interference compounds (PAINS) prone to generating false-positive screening results [2]; the target compound's bicyclic scaffold with an exocyclic furan-2-carbonyl substituent places it structurally outside this PAINS substructure class, reducing the risk of investing in a non-advanceable hit.

Quantitative Differentiation Evidence: N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide vs. Closest Analogs


Lipophilicity Comparison: 3,4-Dimethyl vs. 3,5-Dimethyl Positional Isomer

The 3,4-dimethyl substitution pattern on the benzamide ring of the target compound (G511-0140) results in a calculated logP of 4.6338, compared with 4.498 for the 3,5-dimethyl positional isomer (G511-0121) . The ΔlogP of +0.136 represents a measurable increase in lipophilicity attributable solely to the positional shift of a single methyl group. Both compounds share identical molecular weight (374.44 g/mol), molecular formula (C23H22N2O3), hydrogen bond donor/acceptor counts, and polar surface area (47.22 Ų), isolating lipophilicity as the key differentiating variable .

Physicochemical profiling Lipophilicity ADME prediction

Lipophilicity Differentiation from Unsubstituted Benzamide Analog (Loss of Methyl Groups)

Compared with the unsubstituted benzamide analog N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (G511-0147), the target compound's 3,4-dimethyl substitution raises calculated logP from 3.543 to 4.634 (ΔlogP = +1.09) and reduces aqueous solubility (logSw from -3.75 to -4.28; ΔlogSw = -0.53) . This represents a >10-fold increase in calculated lipophilicity driven entirely by the addition of two methyl groups to the benzamide ring.

SAR Lipophilicity gradient Lead optimization

N-Substituent Differentiation: Furan-2-carbonyl vs. Benzenesulfonyl – Impact on logP and Hydrogen Bond Acceptor Count

Replacing the N-furan-2-carbonyl group of the target compound with an N-benzenesulfonyl group (G513-0059, CAS not available) increases molecular weight from 374.44 to 420.53 g/mol, raises calculated logP from 4.634 to 4.904 (ΔlogP = +0.27), decreases aqueous solubility (logSw from -4.28 to -4.52), and adds one hydrogen bond acceptor (HBA = 6 vs. 5) while increasing polar surface area from 47.22 to 54.48 Ų . The furan-2-carbonyl group of the target compound thus provides a distinct balance of moderate lipophilicity and lower molecular weight compared with the arylsulfonyl alternative.

N-capping group Physicochemical property tuning Scaffold selection

Structural Exclusion from the Fused Tricyclic Tetrahydroquinoline PAINS Subclass

Bashore et al. (2023) demonstrated that fused tricyclic tetrahydroquinolines (THQs) are pan-assay interference compounds (PAINS) that degrade in solution under standard laboratory conditions within days and produce reactive byproducts that interfere with biochemical assays [1]. The authors explicitly urged deprioritization of tricyclic THQ hits in HTS follow-up and cautioned against resource investment in these problematic compounds. The target compound is a bicyclic 1,2,3,4-tetrahydroquinoline scaffold with an exocyclic N-furan-2-carbonyl substituent rather than a fused third ring; it therefore lacks the cyclopentene (or analogous) ring double bond identified as the source of reactivity in fused tricyclic THQs [1].

PAINS filtering Assay artifact risk Screening hit triage

Class-Level Biological Precedent: Furan-Containing Tetrahydroquinoline Derivatives as P-Glycoprotein Inhibitors

Li et al. (2018) designed and synthesized three series of furan derivatives containing tetrahydroquinoline or tetrahydroisoquinoline moieties as P-glycoprotein (P-gp) inhibitors targeting multidrug resistance in cancer [1]. The most potent compound (5m, a 6,7-dimethoxy-tetrahydroisoquinoline derivative) exhibited an EC50 of 0.89 ± 0.11 μM against P-gp and, in combination with doxorubicin, achieved ~97.8% antiproliferative effect in MCF-7/ADR cells [1]. This study establishes that the furan–tetrahydro(iso)quinoline pharmacophore is compatible with nanomolar-to-micromolar P-gp inhibitory activity in a drug-resistant cancer model. The target compound shares the furan-carbonyl–tetrahydroquinoline scaffold motif but has not been tested in this specific assay; extrapolation of activity is not warranted without direct experimental data.

P-glycoprotein inhibition Multidrug resistance Cancer pharmacology

Recommended Application Scenarios for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide Based on Evidence Profile


Physicochemical Comparator Studies: Positional Isomer Effects on ADME Properties

The quantifiable lipophilicity difference (ΔlogP = +0.14) between the target compound and its 3,5-dimethyl positional isomer makes this compound an ideal tool for controlled structure–property relationship (SPR) studies. Because both compounds share identical molecular weight, HBA/HBD counts, and PSA, any observed differences in logD, permeability, metabolic stability, or plasma protein binding can be directly attributed to the positional shift of a single methyl group . This scenario is relevant for medicinal chemistry teams optimizing benzamide substitution patterns in lead series.

PAINS-Aware Screening Library Design: Inclusion of Non-Tricyclic Tetrahydroquinoline Chemotypes

Following the 2023 identification of fused tricyclic tetrahydroquinolines as pan-assay interference compounds , screening library curators should prioritize bicyclic tetrahydroquinoline derivatives with exocyclic N-substituents (such as the furan-2-carbonyl group in this compound) that lack the reactive cyclopentene ring double bond. The target compound represents a structurally characterized, commercially available chemotype that captures the THQ scaffold's conformational features without the PAINS liability, making it suitable for inclusion in diversity-oriented screening decks.

Multidrug Resistance (MDR) Reversal Screening in Cancer Models

The class-level precedent established by Li et al. (2018) demonstrates that furan-carbonyl–tetrahydro(iso)quinoline derivatives can achieve sub-micromolar P-gp inhibition (EC50 = 0.89 μM) and near-complete reversal of doxorubicin resistance in MCF-7/ADR cells when used in combination . The target compound, sharing the furan-2-carbonyl–tetrahydroquinoline scaffold motif, represents a candidate for MDR reversal screening campaigns. Its higher logP (4.63) relative to the unsubstituted benzamide analog (logP 3.54) may enhance membrane partitioning, a property relevant for accessing the P-gp binding site within the lipid bilayer.

N-Capping Group Optimization in Tetrahydroquinoline-Based Lead Series

The replacement of the N-benzenesulfonyl group (logP 4.90, HBA = 6, PSA = 54.48 Ų) with an N-furan-2-carbonyl group (logP 4.63, HBA = 5, PSA = 47.22 Ų) results in a quantifiably more compact and less lipophilic N-capped scaffold . Medicinal chemistry programs utilizing tetrahydroquinoline cores can use the target compound as a reference point for evaluating how N-capping group choice impacts ligand efficiency, permeability, and off-target promiscuity in their specific target context.

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.